LUTD is a functional disorder of the bladder and sphincter muscles that can cause various urinary symptoms, including incontinence. Mirabegron's ability to relax bladder muscles has led researchers to investigate its efficacy in managing different LUTD subtypes. Studies suggest that Mirabegron might improve symptoms like urgency and frequency in patients with overactive bladder, a common form of LUTD [].
Urothelial carcinoma is a type of cancer that forms in the lining of the urinary tract. Mirabegron's mechanism of action has shown promise in regulating cell growth pathways. Research is underway to explore whether Mirabegron can be used to inhibit the growth and proliferation of urothelial carcinoma cells [].
Mirabegron's impact on β₃-adrenergic receptors might influence metabolic functions. Studies in animals suggest that Mirabegron could potentially improve blood sugar control and insulin sensitivity []. However, more research is needed to determine if these findings translate to humans and whether Mirabegron can be used as a therapeutic strategy for metabolic disorders.
Irritant;Health Hazard;Environmental Hazard